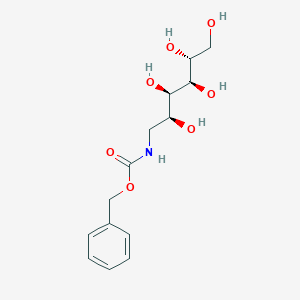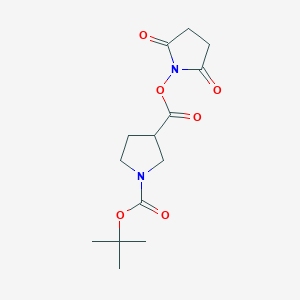
N-Boc-D-Glucamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: N-Boc-D-Glucamine is typically synthesized by reacting D-glucosamine with di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as sodium hydroxide (NaOH) or triethylamine. The reaction is carried out in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using crystallization or chromatography techniques to achieve high purity levels .
化学反応の分析
Types of Reactions: N-Boc-D-Glucamine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Oxidation and Reduction: The hydroxyl groups in the glucosamine moiety can be oxidized to form corresponding ketones or reduced to form alcohols.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Major Products Formed:
Deprotected Amine: Removal of the Boc group yields D-glucosamine.
Oxidized Products: Oxidation of hydroxyl groups forms ketones.
Reduced Products: Reduction of ketones forms alcohols.
科学的研究の応用
N-Boc-D-Glucamine has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-Boc-D-Glucamine involves its role as a protected form of D-glucosamine. Upon deprotection, D-glucosamine participates in glycoprotein metabolism, forming glycosaminoglycans that are essential for the extracellular matrix of connective tissues . These glycosaminoglycans play a crucial role in maintaining the structural integrity and function of cartilage and other tissues .
類似化合物との比較
N-Acetyl-D-Glucosamine: Another derivative of D-glucosamine with an acetyl group instead of a Boc group.
D-Glucosamine Hydrochloride: The hydrochloride salt form of D-glucosamine.
Comparison:
N-Boc-D-Glucamine vs. N-Acetyl-D-Glucosamine: this compound is more commonly used in organic synthesis due to the stability of the Boc group under various reaction conditions, whereas N-Acetyl-D-Glucosamine is more prevalent in biological applications.
This compound vs. D-Glucosamine Hydrochloride: this compound is used as a protected form of D-glucosamine in synthetic chemistry, while D-Glucosamine Hydrochloride is used directly in biological and medical applications.
特性
IUPAC Name |
tert-butyl N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO7/c1-11(2,3)19-10(18)12-4-6(14)8(16)9(17)7(15)5-13/h6-9,13-17H,4-5H2,1-3H3,(H,12,18)/t6-,7+,8+,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJSZQQZQQPJIM-JQCXWYLXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(C(C(CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





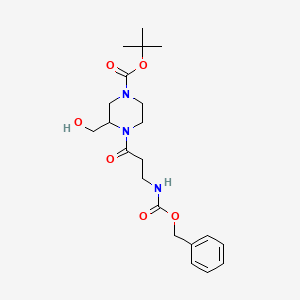
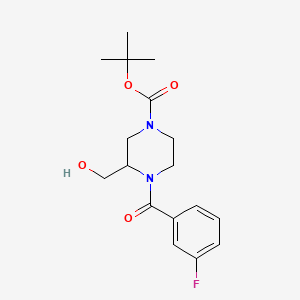
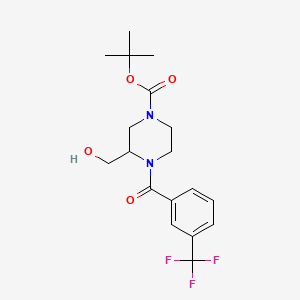

![6-Bromo-4-(cyclopropylmethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8252995.png)
